molecular formula C20H31N B11841015 1-(1-Cyclohexyl-3-phenylpropyl)piperidine

1-(1-Cyclohexyl-3-phenylpropyl)piperidine

Cat. No.: B11841015
M. Wt: 285.5 g/mol
InChI Key: JCMGSQQAUTYVES-UHFFFAOYSA-N
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Description

1-(1-Cyclohexyl-3-phenylpropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring attached to a cyclohexyl group and a phenylpropyl chain

Preparation Methods

The synthesis of 1-(1-Cyclohexyl-3-phenylpropyl)piperidine typically involves the reaction of piperidine with 1-cyclohexyl-3-phenylpropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-(1-Cyclohexyl-3-phenylpropyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). Major products formed from these reactions include ketones, carboxylic acids, and N-substituted piperidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexyl-3-phenylpropyl)piperidine involves its interaction with the NMDA receptor, a subtype of the glutamate receptor. By binding to this receptor, the compound inhibits the influx of calcium ions into the nerve cells, thereby modulating neurotransmitter release and reducing neuronal excitability. This action is responsible for its analgesic and anesthetic effects .

Comparison with Similar Compounds

1-(1-Cyclohexyl-3-phenylpropyl)piperidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H31N

Molecular Weight

285.5 g/mol

IUPAC Name

1-(1-cyclohexyl-3-phenylpropyl)piperidine

InChI

InChI=1S/C20H31N/c1-4-10-18(11-5-1)14-15-20(19-12-6-2-7-13-19)21-16-8-3-9-17-21/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2

InChI Key

JCMGSQQAUTYVES-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CCC2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

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